molecular formula C12H11NO2S2 B13639176 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide

Cat. No.: B13639176
M. Wt: 265.4 g/mol
InChI Key: QTWZZLGYRFTEMV-UKTHLTGXSA-N
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Description

4-Methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is a sulfonamide derivative characterized by a thiophene-based Schiff base moiety. This compound belongs to a broader class of sulfonamides, which are widely studied for their applications in catalysis, medicinal chemistry, and materials science. The (E)-configuration of the imine group and the electron-rich thiophene ring contribute to its unique electronic and steric properties, making it a candidate for diverse reactivity studies.

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

(NE)-4-methyl-N-(thiophen-2-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H11NO2S2/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+

InChI Key

QTWZZLGYRFTEMV-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methyl-N-(thiophen-2-ylmethylene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methyl-N-(thiophen-2-ylmethylene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potentially as an antimicrobial or anticancer agent, given the known activity of sulfonamides.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-Methyl-N-(thiophen-2-ylmethylene)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

  • NTBS (4-Methyl-N-[(E)-(5-nitro-2-thienyl)methyleneamino]benzenesulfonamide) and NFBS (4-Methyl-N-[(Z)-(5-nitro-2-furyl)methyleneamino]benzenesulfonamide) Key Differences: NTBS contains a nitro-thiophene group, while NFBS substitutes thiophene with a nitro-furan ring. Impact on Properties:
  • Electrochemical Stability : NTBS and NFBS exhibit distinct nitro anion radical stability in aqueous media due to differences in heteroatom electronegativity (sulfur in thiophene vs. oxygen in furan). Thiophene’s lower electronegativity may enhance radical stabilization in NTBS compared to NFBS .
  • Stereochemistry : The (E)-configuration in NTBS vs. (Z)-configuration in NFBS influences molecular planarity and π-π stacking interactions, critical for solid-state properties.

  • Oxazolone-Based Analogues (9j and 9k)

    • 9j : Contains a thiophen-2-ylmethylene group fused to an oxazolone ring.
    • 9k : Substitutes thiophene with a pyridin-4-ylmethylene group.
    • Biological Activity : The thiophene in 9j enhances antimicrobial potency compared to the pyridine in 9k, likely due to improved membrane permeability or target binding .

Analogues with Aliphatic and Aromatic Substituents

  • 4-Methyl-N-(1-phenylbut-3-en-2-yl)benzenesulfonamide
    • Synthesis : Prepared via Rhodium-catalyzed carbonylative C–C bond activation using Grignard reagents.
    • NMR Data : Distinct diastereomer splitting (e.g., δ 2.64 ppm for C11-H2 in diastereomer B) highlights conformational flexibility absent in the rigid thiophene-based compound .
  • 4-Methyl-N-(4-methylpent-1-en-3-yl)benzenesulfonamide
    • Steric Effects : Bulkier aliphatic substituents reduce catalytic efficiency in cyclization reactions compared to planar aromatic systems like thiophene .

Aromatic Diazonium and Propenyl Derivatives

  • (E)-4-Methyl-N-(2-(phenyldiazenyl)phenyl)benzenesulfonamide (C3) Synthesis: Achieved in 90% yield via diazo coupling, demonstrating the compatibility of sulfonamide backbones with diazenyl functionalization.
  • 4-Methyl-N-[(2E)-1-methyl-3-phenyl-2-propen-1-yl]benzenesulfonamide
    • Structural Flexibility : The propenyl group introduces rotational freedom, contrasting with the rigid thiophene-imine linkage. This flexibility may influence crystallization behavior .

Physicochemical and Spectroscopic Comparisons

  • Water Solubility : A structurally related compound (CAS 499116-40-4) exhibits low aqueous solubility (0.9 µg/mL at pH 7.4), suggesting that the thiophene analogue may similarly require formulation optimization for biological applications .
  • NMR Signatures: Diastereomers of aliphatic analogues show complex splitting patterns (e.g., δ 4.06 ppm for C1-H in minor diastereomer B), whereas aromatic systems like thiophene derivatives typically display sharper, well-resolved peaks due to restricted rotation .

Crystallographic and Computational Tools

  • Software Utilization : Compounds like 4-methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide were characterized using SHELX and ORTEP-3, with R factors as low as 0.044, underscoring the reliability of these tools for sulfonamide structural validation .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s formalism) reveals that sulfonamide NH groups often participate in N–H···O=S hydrogen bonds, stabilizing crystal lattices. Thiophene’s sulfur atom may introduce additional S···π interactions absent in furan or pyridine analogues .

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